![molecular formula C12H17N3O3S2 B2515900 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1236264-44-0](/img/structure/B2515900.png)

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

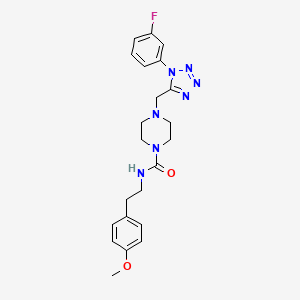

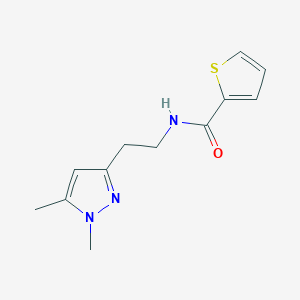

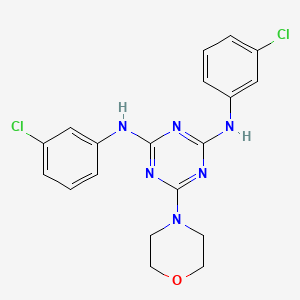

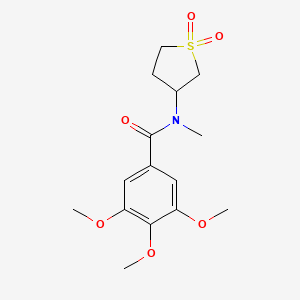

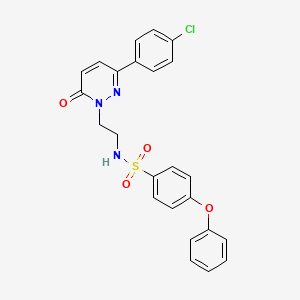

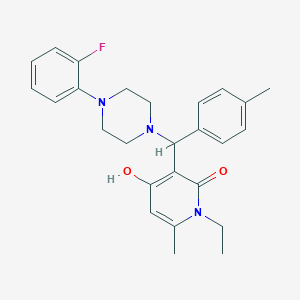

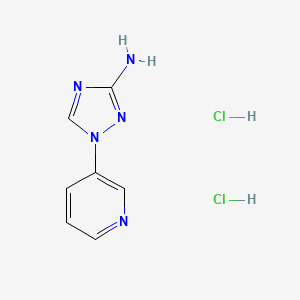

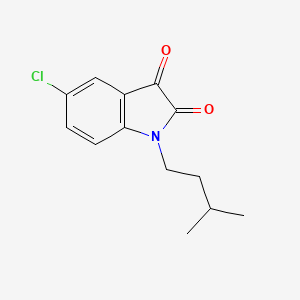

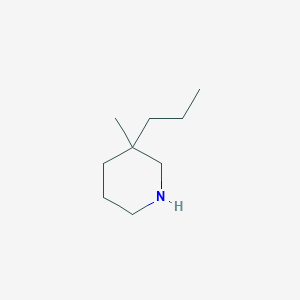

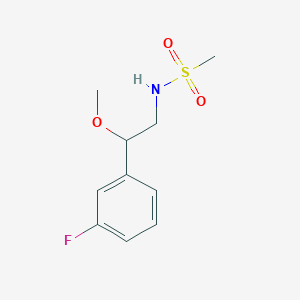

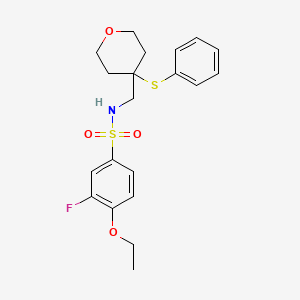

The compound N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities that can provide insights into the chemical and biological nature of the compound . For instance, the antiallergic activity of N-tetrazolylpyridinecarboxamides suggests that the presence of specific functional groups and their positioning on the core structure can significantly influence biological activity . Similarly, the synthesis of a complex benzamide derivative for PET imaging indicates the intricate multi-step processes that might be involved in the synthesis of such compounds . Lastly, the synthesis and biological evaluation of pyrazole-carboxamide chalcone hybrids demonstrate the potential for diverse biological activities and the importance of molecular docking studies in understanding their interactions with biological targets .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, purification, and characterization of intermediates and final products. While the specific synthesis of this compound is not detailed, the synthesis of related compounds provides valuable insights. For example, the synthesis of a PET imaging agent involved nine steps starting from 2,6-difluorobenzoic acid, highlighting the complexity and low overall yield that can be expected in such synthetic endeavors . The characterization of new chemical entities, as seen with the pyrazole-carboxamide chalcone hybrids, typically involves NMR, Mass, and IR spectral studies, which would also be applicable to the compound .

Molecular Structure Analysis

The molecular structure of a compound dictates its physical, chemical, and biological properties. The papers provided discuss the importance of structure-activity relationships (SAR), as seen with the N-tetrazolylpyridinecarboxamides, where the position of the acidic functionality and the presence of a phenyl group were crucial for antiallergic activity . Similarly, the molecular docking studies of pyrazole-carboxamide chalcone hybrids with the cyclooxygenase enzyme provide a method for predicting the binding affinity and orientation of compounds within biological targets, which would be relevant for understanding the interactions of this compound with its potential biological targets .

Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The papers do not provide specific reactions for the compound , but they do describe reactions such as O-[(11)C]methylation for the synthesis of a PET tracer , which involves the introduction of a radioactive carbon isotope. This type of reaction is indicative of the specialized chemical transformations that might be applicable to the synthesis or modification of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, stability, and melting point, are essential for its practical application. While the specific properties of this compound are not discussed, the papers provide examples of how these properties are typically evaluated. The antibacterial, anti-inflammatory, and antioxidant activities of the pyrazole-carboxamide chalcone hybrids were assessed, which would involve understanding their solubility and stability under biological conditions . These evaluations are crucial for determining the potential therapeutic applications of a compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

- Thiazolo[3,2-a]pyridines and Related Systems : These derivatives have been synthesized for potential applications in various fields. Thiazolo[3,2-a]pyridines, in particular, show promise in antifungal applications (Al-Thebeiti, 2000).

- Derivative Compounds with Anticancer Properties : Some compounds, such as dehydroabietic acid derivatives containing thiadiazole, pyridine, and amide moieties, have been explored for their DNA binding abilities and potential as anticancer agents (Li et al., 2020).

Material Science and Polymer Research

- Polyamide Synthesis : New polyamides have been synthesized using derivatives that include pyridyl moieties, showing potential in material science and engineering (Faghihi & Mozaffari, 2008).

- Fluorinated Polyamides : Research has been conducted on the synthesis of soluble fluorinated polyamides containing pyridine and sulfone moieties, which have applications in the development of new materials with unique properties (Liu et al., 2013).

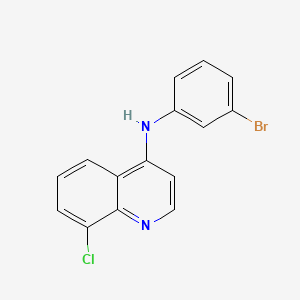

Drug Discovery and Medicinal Chemistry

- Antimicrobial Agents : Some derivatives have been investigated for their antimicrobial properties, contributing to the field of drug discovery (Azab et al., 2013).

- Insecticidal Agents : Novel compounds with a sulfonamide thiazole moiety have shown potential as insecticidal agents, particularly against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).

Chemical Synthesis and Catalysis

- Cyclization Reactions : Research into N-radical-initiated cyclization, including the insertion of sulfur dioxide under photoinduced catalyst-free conditions, has been conducted. This is pivotal in developing new synthetic methodologies in organic chemistry (Mao et al., 2017).

Eigenschaften

IUPAC Name |

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S2/c1-20(17,18)15-7-3-5-9(15)11(16)14-12-13-8-4-2-6-10(8)19-12/h9H,2-7H2,1H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQIFXLIRRRWPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1C(=O)NC2=NC3=C(S2)CCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2515831.png)